molecular formula C14H10F3N3O4 B13418271 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt

2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt

Cat. No.: B13418271
M. Wt: 341.24 g/mol
InChI Key: PFXWRORZVXGRFW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bipyridine core, a hydroxymethyl group, a carbonitrile group, and a trifluoroacetate salt. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, affecting various biochemical processes . The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile Trifluoroacetate Salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoroacetate salt further enhances its solubility and reactivity .

Properties

Molecular Formula

C14H10F3N3O4

Molecular Weight

341.24 g/mol

IUPAC Name

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H9N3O2.C2HF3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17;3-2(4,5)1(6)7/h1-5,16H,7H2,(H,15,17);(H,6,7)

InChI Key

PFXWRORZVXGRFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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